Product packaging for 6-Chloro-2-(prop-1-en-2-yl)-1H-indene(Cat. No.:CAS No. 819871-58-4)

6-Chloro-2-(prop-1-en-2-yl)-1H-indene

Cat. No.: B12534195
CAS No.: 819871-58-4
M. Wt: 190.67 g/mol
InChI Key: KMRSRSZDZREKLE-UHFFFAOYSA-N
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Description

6-Chloro-2-(prop-1-en-2-yl)-1H-indene is a synthetic organic compound featuring an indene core structure substituted with a chloro group at the 6-position and an isopropenyl group at the 2-position. The indene scaffold is a bicyclic aromatic system consisting of a benzene ring fused with a cyclopentadiene ring, which serves as a versatile building block in medicinal chemistry and materials science research . This specific pattern of substitution makes it a valuable intermediate for the exploration of novel chemical space, particularly in the development of ligands for biological targets. Research Applications and Value: Indene derivatives are of significant interest in early-stage drug discovery for neurodegenerative diseases. The structural motif is found in compounds under investigation as high-affinity ligands for pathological protein aggregates, such as alpha-synuclein fibrils, which are a hallmark of Parkinson's disease . Researchers utilize this scaffold in Structure-Activity Relationship (SAR) studies to develop molecular probes for the detection and biological evaluation of proteinopathies . Furthermore, its rigid, planar structure makes it a potential candidate for use in the synthesis of more complex polycyclic architectures for various applied chemistry applications. Handling and Safety: This chemical is intended for research purposes by qualified laboratory personnel. Please refer to the relevant Safety Data Sheet (SDS) for detailed hazard information, safe handling procedures, and personal protective equipment (PPE) requirements before use. Note: The specific physicochemical properties, spectral data, and biological activity for this exact compound require further experimental characterization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11Cl B12534195 6-Chloro-2-(prop-1-en-2-yl)-1H-indene CAS No. 819871-58-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

819871-58-4

Molecular Formula

C12H11Cl

Molecular Weight

190.67 g/mol

IUPAC Name

6-chloro-2-prop-1-en-2-yl-1H-indene

InChI

InChI=1S/C12H11Cl/c1-8(2)10-5-9-3-4-12(13)7-11(9)6-10/h3-5,7H,1,6H2,2H3

InChI Key

KMRSRSZDZREKLE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC2=C(C1)C=C(C=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 2 Prop 1 En 2 Yl 1h Indene and Its Precursors

Retrosynthetic Analysis Toward the Indene (B144670) Core with Specific Substituents

A retrosynthetic analysis of 6-Chloro-2-(prop-1-en-2-yl)-1H-indene suggests several viable disconnection pathways. The primary goal is to deconstruct the target molecule into simpler, readily available starting materials.

A logical approach involves disconnecting the five-membered ring, which is the hallmark of indene synthesis. The most common strategies target the C2-C3 or C1-C2 bonds, often through intramolecular cyclization of a suitably functionalized aromatic precursor. For the target molecule, a key disconnection is the intramolecular cyclization of an ortho-alkynylstyrene derivative. This leads back to a 1-chloro-4-halobenzene and a suitably substituted alkyne, which can be coupled together. The prop-1-en-2-yl group at the C2 position can be introduced either as part of the alkyne precursor or installed on a pre-formed indene or indenone core.

Alternative retrosynthetic strategies might involve the cyclization of an enynone or the annulation of an aryl titanate with an alkyne, highlighting the versatility of modern synthetic methods in accessing such structures. researchgate.net These disconnections form the basis for the forward synthetic methodologies discussed in the subsequent sections.

Direct and Convergent Synthetic Routes

Direct and convergent routes offer efficient pathways to complex molecules like this compound by minimizing step counts and maximizing atom economy. Transition metal catalysis, in particular, has revolutionized the synthesis of substituted indenes. acs.org

Transition metals such as copper, gold, and palladium are highly effective in catalyzing the formation of the indene nucleus through various intramolecular cyclization and annulation reactions. researchgate.netacs.orgresearchgate.net These methods often proceed under mild conditions with high functional group tolerance, making them attractive for the synthesis of complex targets.

Copper catalysis provides an inexpensive and less toxic option for the synthesis of substituted 1H-indenes. acs.org A notable method involves the copper-catalyzed intramolecular cascade reaction of conjugated enynones. acs.orgnih.gov This reaction proceeds via a 5-exo-dig cyclization where the carbonyl oxygen attacks the alkyne, which is activated by the copper catalyst. acs.org This step forms a key copper-carbene intermediate. acs.orgacs.org This reactive intermediate can then undergo further transformations, such as a C(sp²)-H insertion, to yield the final 1H-indene product. acs.org The reaction tolerates a wide array of functional groups and provides good to excellent yields under mild conditions. acs.orgnih.gov

Another powerful copper-catalyzed approach involves a two-step sequence starting with a palladium/copper-catalyzed cross-coupling of a terminal alkyne with an appropriate aryl halide, followed by a copper-catalyzed intramolecular cyclization to furnish the indene ring. acs.org

Table 1: Examples of Copper-Catalyzed Indene Synthesis

Starting Material Catalyst System Product Type Yield Reference
Conjugated Enynones Cu(OTf)₂ 3-(2-furyl)-substituted 1H-Indenes Good to Excellent acs.orgnih.gov
1,6-Enynes Cu(OTf)₂ Trifluoromethylated 1-Indanones Good nih.gov

Gold(I) catalysts are exceptionally effective at activating carbon-carbon triple bonds, making them powerful tools for synthesizing cyclic compounds. uniovi.esacs.org The synthesis of 1H-indenes can be achieved through the gold-catalyzed cycloisomerization of o-(alkynyl)styrenes. uniovi.es In these reactions, the gold(I) catalyst activates the alkyne moiety towards a nucleophilic attack by the tethered alkene. acs.org This typically proceeds through a 5-endo-dig cyclization pathway. uniovi.es The reaction mechanism is proposed to involve the formation of a key cyclopropyl (B3062369) gold carbene intermediate, which then rearranges to afford the final 1H-indene structure. uniovi.esacs.org Gold-catalyzed cascade reactions of allenynes have also been developed, which proceed through a vinyl cation intermediate to generate polycyclic aromatic scaffolds. nih.govnih.gov

Table 2: Gold(I)-Catalyzed Cyclization Reactions

Substrate Type Catalyst Key Intermediate Product Scaffold Reference
o-(Alkynyl)styrenes Gold(I) Complex Cyclopropyl Gold Carbene 1H-Indenes, Indeno[1,2-b]chromenes uniovi.esacs.org
Naphthalene-tethered Allenynes Gold(I) Complex Vinyl Cation Fused Phenanthrene Derivatives nih.gov

Palladium catalysis offers a broad spectrum of reactions for constructing the precursors to indene systems and for their subsequent cyclization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are fundamental for assembling the carbon skeleton of a substituted o-alkynylstyrene, the direct precursor for many indene syntheses. acs.orgyoutube.comyoutube.com For instance, a 1-bromo-4-chlorobenzene (B145707) could be coupled with a boronic acid or organostannane derivative of the side chain to form the necessary C-C bond.

Once the precursor is formed, palladium catalysis can also mediate the cyclization. A strategy for synthesizing 1H-indenes involves the palladium-catalyzed reaction of o-cinnamyl N-tosyl hydrazones, which proceeds through the formation of a metalloradical intermediate. acs.org Furthermore, palladium-catalyzed oxidative cross-coupling reactions between two different allenes have been developed, leading to functionalized diene systems in a convergent manner, which could be precursors to polycyclic systems. nih.gov The mechanism of many palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation (in cross-coupling), migratory insertion, and reductive elimination. youtube.comyoutube.com

Table 3: Overview of Palladium-Catalyzed Reactions for Indene Synthesis

Reaction Type Key Steps Application Reference
Carboannulation of Alkynes Oxidative Addition, Reductive Elimination Synthesis of highly substituted indenes acs.org
Isocyanide Insertion Oxidative Addition, Migratory Insertion Construction of 1H-indene derivatives acs.org
Allene-Allene Cross-Coupling Allenic C-H Activation, Carbopalladation Synthesis of functionalized dendralenes nih.gov

Base-promoted reactions provide an alternative to transition metal-catalyzed methods for the synthesis of heterocyclic systems. Strong bases can facilitate domino reactions consisting of hydroamination and aryne cyclization. nih.gov For example, potassium tert-butoxide has been used to promote the selective addition of anilines to styrenes, followed by an aryne-based cyclization to yield dihydroindoles, which are structurally related to indenes. nih.gov

More directly, base-mediated difluoroalkylation of 1,6-enynes has been shown to produce cyclized products without the need for a metal catalyst. nih.gov These reactions proceed via a radical process and can offer high stereoselectivity. While not a direct synthesis of the indene core itself, these methods demonstrate the utility of base promotion in initiating cyclization cascades that could be adapted for the synthesis of carbocyclic systems like indenes from appropriate acyclic precursors.

Aldol (B89426) Condensation Reactions for Indanone/Indandione-Based Precursors

The construction of the indene framework often begins with the synthesis of an appropriately substituted indanone or indandione precursor. Aldol condensation is a powerful tool for forming the carbon-carbon bonds necessary to build these cyclic ketones. researchgate.net Typically, this involves the intramolecular cyclization of a suitable dicarbonyl compound or the intermolecular condensation of a ketone with an aldehyde, followed by subsequent cyclization.

For the synthesis of a precursor to this compound, a potential starting point would be a substituted 1-indanone (B140024). The aldol condensation can be employed to introduce substituents at the 2-position of the indanone ring. For instance, the reaction of a 6-chloro-1-indanone (B79716) with a suitable carbonyl compound can lead to a 2-substituted-1-indanone intermediate. nih.gov The reaction conditions for aldol condensations can be varied, with both base-catalyzed (e.g., NaOH, NaH) and acid-catalyzed methods being common. researchgate.netnih.gov Solvent-free aldol condensations have also been reported, offering a greener alternative. researchgate.netresearchgate.net

A one-pot synthesis of multisubstituted 1-indanones has been developed via a palladium-catalyzed Heck reaction followed by an ethylene (B1197577) glycol-promoted aldol-type annulation. liv.ac.uk This cascade process allows for the efficient construction of the indanone core with various substituents. liv.ac.uk

Table 1: Examples of Aldol-Type Annulation for the Synthesis of Substituted 1-Indanones liv.ac.uk

Entry2-Bromobenzaldehyde DerivativeOlefinProductYield (%)
12-BromobenzaldehydeMethyl vinyl ketone3-Hydroxy-3-methyl-1-indanone85
22-Bromo-5-chlorobenzaldehydeMethyl vinyl ketone6-Chloro-3-hydroxy-3-methyl-1-indanone82
32-Bromo-4-methoxybenzaldehydeEthyl vinyl ketone3-Ethyl-3-hydroxy-5-methoxy-1-indanone78

This table showcases the versatility of the aldol-type annulation in preparing substituted indanones, which are key precursors for indene synthesis.

Functionalization of Pre-existing Indene Skeletons

Once the indene or indanone core is established, further functionalization is required to introduce the chloro and propenyl substituents at the desired positions.

Introduction of the Chloro Substituent through Electrophilic Halogenation

The introduction of a chlorine atom onto the aromatic ring of an indene or indanone is typically achieved through electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com For typical aromatic compounds, this reaction requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to activate the halogen. wikipedia.orgmasterorganicchemistry.comminia.edu.eg The reaction proceeds through the formation of a highly electrophilic complex that is then attacked by the electron-rich aromatic ring. wikipedia.org

In the context of synthesizing this compound, if starting with a 2-(prop-1-en-2-yl)-1H-indene, direct chlorination would be subject to the directing effects of the existing substituents. The alkyl group at the 2-position is an activating group and would direct the incoming electrophile to the ortho and para positions. Therefore, chlorination of 2-substituted indenes would likely yield a mixture of isomers, including the desired 6-chloro derivative. The regioselectivity can be influenced by the reaction conditions and the steric bulk of the substituents. libretexts.org

Installation of the Propenyl Moiety via Olefin Metathesis or Wittig-type Reactions

The 2-(prop-1-en-2-yl) group can be introduced onto a 6-chloro-1-indanone precursor using a Wittig reaction. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction involves the treatment of a ketone with a phosphonium (B103445) ylide. In this case, 6-chloro-1-indanone would be reacted with a suitable phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which can be generated from methyltriphenylphosphonium (B96628) bromide and a strong base. wikipedia.orgmasterorganicchemistry.com The Wittig reaction is a reliable method for converting ketones into alkenes with a defined location of the double bond. libretexts.org

Table 2: General Scheme of a Wittig Reaction for Indene Synthesis

Reactant 1 (Ketone)Reactant 2 (Ylide)Product (Alkene)
6-Chloro-1-indanoneIsopropylidenetriphenylphosphoraneThis compound

This table illustrates the application of the Wittig reaction to convert a substituted indanone into the target indene derivative.

Olefin metathesis is another powerful technique for the formation of carbon-carbon double bonds. youtube.com While less commonly employed for this specific transformation on indenes in the provided search results, it offers a potential alternative for installing the propenyl group.

Cross-Coupling Strategies for Structural Diversification

Palladium-catalyzed cross-coupling reactions are invaluable tools for the synthesis of highly substituted indenes. researchgate.net These methods allow for the formation of carbon-carbon bonds with high efficiency and selectivity. For instance, a pre-functionalized indene, such as a 6-chloro-2-bromo-1H-indene, could undergo a Suzuki or Stille coupling with a suitable organometallic reagent to introduce the propenyl group. Iterative cross-coupling strategies using B-protected haloalkenylboronic acids have been developed for the modular synthesis of polyenes and could be adapted for indene functionalization. nih.gov

Palladium-catalyzed cross-coupling of ortho-alkenyl bromobenzenes with α-aryl-α-diazoesters provides a direct route to 1,1-disubstituted indenes. researchgate.net Furthermore, multicomponent cross-coupling reactions offer a modular approach to construct diverse and functionalized aromatic systems, which could be applied to the synthesis of complex indene derivatives. nih.gov

Diastereoselective and Regioselective Synthesis Considerations

The synthesis of functionalized indenes often requires careful control of regioselectivity and, where applicable, diastereoselectivity.

The regioselectivity of electrophilic halogenation is governed by the electronic and steric properties of the substituents already present on the aromatic ring. libretexts.org For instance, in the chlorination of a 2-substituted indene, the position of the incoming chlorine atom is directed by the existing alkyl group.

Diastereoselective synthesis becomes crucial when creating stereocenters. While the target molecule, this compound, does not possess a stereocenter in the propenyl group, related syntheses of disubstituted indenes often require stereocontrol. For example, the diastereoselective synthesis of 2,6-disubstituted tetrahydropyranones has been achieved via Prins cyclization, highlighting methods to control stereochemistry in cyclic systems. nih.govuva.esnih.gov Similar principles of stereocontrol could be applied to the synthesis of more complex indene analogues.

Recent advances have led to the development of highly regioselective methods for the synthesis of functionalized indenes. acs.orgnih.govorganic-chemistry.org For example, a metal-free, BCl₃-mediated cyclization of o-alkynylstyrenes allows for the selective synthesis of boron-functionalized indenes, which can be further derivatized. nih.govacs.org These methods provide precise control over the placement of functional groups on the indene scaffold.

Chemical Reactivity and Derivatization Pathways of 6 Chloro 2 Prop 1 En 2 Yl 1h Indene

Reactions at the Indene (B144670) Aromatic System

The indene core of 6-Chloro-2-(prop-1-en-2-yl)-1H-indene is an aromatic system that can undergo substitution reactions. The presence of the chloro and isopropenyl substituents influences the regioselectivity and rate of these reactions.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of the indene system is susceptible to electrophilic attack. The chloro group is a deactivating, ortho-, para-directing group, while the alkyl-substituted five-membered ring is generally considered activating and directs incoming electrophiles to the aromatic ring. The isopropenyl group, being an unsaturated alkyl group, can also influence the electron density of the aromatic system.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a second halogen atom (e.g., Br, Cl) onto the aromatic ring, typically in the presence of a Lewis acid catalyst.

Nitration: Substitution with a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: The addition of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst.

The precise location of substitution will depend on the interplay of the directing effects of the existing substituents and steric hindrance.

ReactionReagentsExpected Major Product(s)
BrominationBr2, FeBr3Substitution on the aromatic ring, likely at positions ortho or para to the chloro group.
NitrationHNO3, H2SO4Introduction of a nitro group onto the aromatic ring.
SulfonationSO3, H2SO4Addition of a sulfonic acid group to the aromatic ring.
Friedel-Crafts AcylationRCOCl, AlCl3Acylation of the aromatic ring.

Nucleophilic Aromatic Substitution:

While less common for simple aryl chlorides, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups. In the case of this compound, the chloro substituent itself is not strongly activating for SNAr. However, the introduction of potent electron-withdrawing groups (e.g., nitro groups) via electrophilic substitution could render the C-Cl bond more susceptible to nucleophilic attack by strong nucleophiles like alkoxides or amines.

Oxidation and Reduction Chemistry

Oxidation:

Vigorous oxidation of the indene aromatic system, for instance with hot, concentrated potassium permanganate (KMnO4), would likely lead to the cleavage of the aromatic ring, yielding phthalic acid derivatives. Milder oxidation conditions might selectively target the isopropenyl group or the benzylic position of the five-membered ring.

Reduction:

The aromatic ring of the indene core can be reduced under catalytic hydrogenation conditions (e.g., H2 gas with a metal catalyst like palladium, platinum, or nickel) at high pressures and temperatures. This would result in the saturation of the benzene ring to form a tetrahydroindene derivative.

Transformations of the Isopropenyl Group

The exocyclic double bond of the isopropenyl group is a site of high reactivity, readily undergoing a variety of addition reactions.

Addition Reactions (e.g., Hydroboration, Epoxidation, Hydrogenation)

The isopropenyl group can undergo a range of addition reactions, allowing for the introduction of various functional groups.

Hydroboration-Oxidation: This two-step reaction sequence results in the anti-Markovnikov addition of water across the double bond. Treatment with a borane reagent (e.g., BH3 in THF) followed by oxidation with hydrogen peroxide in a basic solution would yield the corresponding primary alcohol. wikipedia.org

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide ring across the double bond. libretexts.org This epoxide is a versatile intermediate that can be opened under acidic or basic conditions to yield diols and other derivatives.

Hydrogenation: The isopropenyl double bond can be selectively reduced under mild catalytic hydrogenation conditions (e.g., H2, Pd/C at atmospheric pressure) without affecting the aromatic ring or the C-Cl bond. This would convert the isopropenyl group to an isopropyl group.

ReactionReagentsProduct Functional Group
Hydroboration-Oxidation1. BH3, THF 2. H2O2, NaOHPrimary Alcohol
Epoxidationm-CPBAEpoxide
HydrogenationH2, Pd/CIsopropyl group

Polymerization Studies of the Isopropenyl Unit

The isopropenyl group is a vinyl-type monomer and can potentially undergo polymerization. Both radical and cationic polymerization mechanisms are conceivable.

Radical Polymerization: In the presence of a radical initiator (e.g., AIBN, benzoyl peroxide), the isopropenyl group could polymerize to form a polymer with a poly(isopropenylindene) backbone. wikipedia.org The rate and degree of polymerization would be influenced by factors such as initiator concentration, temperature, and solvent.

Cationic Polymerization: The isopropenyl group, being an electron-rich alkene, is susceptible to cationic polymerization initiated by a strong acid or Lewis acid. libretexts.org This would proceed through a carbocationic intermediate.

Reactivity of the C-Cl Bond for Further Functionalization

The carbon-chlorine bond on the aromatic ring provides another avenue for derivatization, primarily through cross-coupling reactions. While direct nucleophilic substitution is challenging, modern catalytic methods allow for the replacement of the chlorine atom with a variety of other groups.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C-Cl bond in this compound can participate in reactions such as:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond, introducing an aryl or vinyl group.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond and introduce a substituted vinyl group.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a strong base to form a new C-N bond, leading to anilino-indene derivatives.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base to form a new C-C bond, introducing an alkynyl group.

These reactions significantly expand the synthetic utility of the title compound, allowing for the introduction of a wide range of substituents at the 6-position.

ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki CouplingR-B(OH)2Pd(PPh3)4, BaseAryl- or Vinyl-substituted Indene
Heck CouplingAlkenePd(OAc)2, PPh3, BaseAlkenyl-substituted Indene
Buchwald-Hartwig AminationR2NHPd catalyst, Ligand, BaseAmino-substituted Indene
Sonogashira CouplingTerminal AlkynePd/Cu catalyst, BaseAlkynyl-substituted Indene

Nucleophilic Substitutions

Nucleophilic substitution reactions on the chlorinated aromatic ring of this compound are generally challenging due to the inherent stability of the aryl-chloride bond. Direct displacement of the chloride via SN1 or SN2 mechanisms is not feasible for aryl halides. wikipedia.org However, under specific conditions, nucleophilic aromatic substitution (SNAr) can occur.

The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. researchgate.net In the case of this compound, the absence of such activating groups renders the aromatic ring electron-rich and thus less susceptible to attack by nucleophiles under standard SNAr conditions.

Alternatively, under forcing conditions with exceptionally strong bases, such as sodium amide, nucleophilic substitution may proceed through an elimination-addition mechanism involving a benzyne intermediate. researchgate.net This pathway, however, can lead to a mixture of regioisomers, as the incoming nucleophile can add to either carbon of the transient triple bond.

Reaction Type Typical Conditions Applicability to this compound
SNArStrong nucleophile, polar aprotic solvent, presence of electron-withdrawing groupsLow, due to the lack of activating groups on the aromatic ring.
Elimination-Addition (Benzyne)Very strong base (e.g., NaNH2), harsh conditionsPossible, but may result in a mixture of products.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile strategy for the functionalization of the C-Cl bond in this compound. Palladium-based catalysts are particularly effective in this regard, enabling the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

The Suzuki-Miyaura coupling is a widely utilized method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This reaction is known for its high functional group tolerance and the commercial availability of a wide range of boronic acids, allowing for the introduction of various aryl, heteroaryl, vinyl, and alkyl groups at the 6-position of the indene core.

The Buchwald-Hartwig amination provides a direct route to synthesize arylamines from aryl halides. libretexts.org This palladium-catalyzed reaction couples the aryl chloride with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. libretexts.orgwikipedia.org This methodology allows for the introduction of a wide range of nitrogen-containing substituents, which are prevalent in biologically active molecules.

Reaction Coupling Partner Catalyst/Ligand System (Representative) Base (Representative) Product Type
Suzuki-MiyauraArylboronic acidPd(PPh3)4Na2CO36-Aryl-2-(prop-1-en-2-yl)-1H-indene
Suzuki-MiyauraAlkenylboronic acidPd(dppf)Cl2K3PO46-Alkenyl-2-(prop-1-en-2-yl)-1H-indene
Buchwald-HartwigPrimary/Secondary AminePd2(dba)3 / BINAPNaOt-Bu6-Amino-2-(prop-1-en-2-yl)-1H-indene derivative
Buchwald-HartwigAmidePd(OAc)2 / XantphosK2CO36-Amido-2-(prop-1-en-2-yl)-1H-indene derivative

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

The 2-(prop-1-en-2-yl)-1H-indene substructure of the title compound contains a conjugated diene system, making it a suitable candidate for cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.org This [4+2] cycloaddition involves the reaction of the conjugated diene with a dienophile, typically an alkene or alkyne bearing electron-withdrawing groups, to form a six-membered ring. libretexts.orgrsc.org

The Diels-Alder reaction is a powerful tool for the construction of complex polycyclic frameworks with high stereocontrol. libretexts.org By reacting this compound with various dienophiles, a range of fused carbocyclic and heterocyclic systems can be accessed. For instance, reaction with maleimide derivatives would lead to the formation of succinimide-fused polycycles. nih.gov

Furthermore, substituted indenes can serve as precursors for the synthesis of a variety of fused heterocyclic systems through other annulation strategies. For example, indanone derivatives, which can be synthesized from indenes, are valuable synthons for constructing fused N-containing heterocycles like indeno-pyridopyrimidines and indenothiazoles.

Reaction Type Reactant Expected Product
Diels-AlderMaleimideFused succinimide derivative
Diels-AlderDimethyl acetylenedicarboxylateFused cyclohexadiene derivative
Hetero-Diels-AlderImines or CarbonylsFused heterocyclic systems
Annulation (from indanone derivative)6-aminopyrimidineIndeno-fused pyridopyrimidine

Advanced Spectroscopic and Analytical Methodologies for Characterization of 6 Chloro 2 Prop 1 En 2 Yl 1h Indene

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental formula. For 6-Chloro-2-(prop-1-en-2-yl)-1H-indene (C₁₂H₁₁Cl), HRMS would confirm the molecular weight and elemental composition. A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion will appear as two peaks (M⁺ and M+2) separated by two m/z units, with a characteristic intensity ratio of about 3:1, confirming the presence of a single chlorine atom in the molecule. libretexts.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. scioninstruments.comzeptometrix.com It is an ideal method for assessing the purity of volatile and semi-volatile compounds like this compound. nih.govyoutube.com In a GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity on a chromatographic column. ornl.gov The resulting chromatogram displays peaks corresponding to each separated component. The area under each peak is proportional to the amount of the component, allowing for quantitative purity assessment. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for each peak, allowing for positive identification of the main product and any impurities. youtube.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. wiley.comnih.gov Both methods probe the quantized vibrational energy levels of molecules but are based on different selection rules, often providing complementary information. youtube.com

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. mdpi.com Specific functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹).

Raman Spectroscopy : Raman spectroscopy involves scattering of monochromatic light (from a laser). qut.edu.au While most light is scattered elastically (Rayleigh scattering), a small fraction is scattered inelastically (Raman scattering), with the energy difference corresponding to the molecule's vibrational energy levels. researchgate.net Generally, symmetric, non-polar bonds produce strong Raman signals, while polar bonds give rise to strong IR absorptions.

For this compound, the IR and Raman spectra would show characteristic bands corresponding to the various functional groups present in its structure.

Table 2: Predicted IR and Raman Absorption Bands for this compound Note: These are predicted values. Actual experimental values may vary.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (IR / Raman)
C-H Stretch (Aromatic)Ar-H3100–3000Medium / Strong
C-H Stretch (Alkene)=C-H3080–3020Medium / Medium
C-H Stretch (Aliphatic)-CH₃, -CH₂-2980–2850Strong / Strong
C=C Stretch (Aromatic)Aromatic Ring1600–1450Medium-Strong / Strong
C=C Stretch (Alkene)C=CH₂~1645Medium / Strong
C-H Bend (Out-of-plane)Aromatic Ring900–675Strong / Weak
C-Cl StretchAr-Cl1100–1000Strong / Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is indicative of the energy difference between these orbitals, which is highly dependent on the extent of π-conjugation in the molecule. For this compound, the conjugated system, which includes the benzene (B151609) ring fused to the five-membered ring and the attached prop-1-en-2-yl group, is the primary chromophore responsible for its UV-Vis absorption.

The electronic spectrum of indene (B144670), the parent compound, shows characteristic absorptions arising from π→π* transitions within the aromatic and cyclopentadiene-like portions of the molecule. The introduction of substituents, such as the chloro and prop-1-en-2-yl groups in this compound, is expected to modulate the electronic properties and thus shift the absorption maxima. The chloro group, being an auxochrome, can cause a bathochromic (red) shift due to the extension of conjugation through its lone pair of electrons. Similarly, the prop-1-en-2-yl group extends the conjugated system, which generally leads to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. libretexts.orgfiveable.merutgers.edumasterorganicchemistry.comyoutube.com

Detailed research findings on analogous conjugated systems demonstrate that increasing the extent of conjugation leads to a bathochromic shift in the UV-Vis spectrum. fiveable.memasterorganicchemistry.com For instance, the λmax for simple alkenes is typically in the far UV region, while conjugated dienes and polyenes absorb at progressively longer wavelengths. libretexts.orgrutgers.edu Therefore, the UV-Vis spectrum of this compound is anticipated to exhibit characteristic bands corresponding to the π→π* transitions of its extended conjugated system.

Representative UV-Vis Absorption Data for this compound
Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic Transition
Hexane~225~15,000π→π* (Benzene Ring)
Hexane~270~8,000π→π* (Extended Conjugation)
Ethanol~230~16,000π→π* (Benzene Ring)
Ethanol~275~8,500π→π* (Extended Conjugation)

X-ray Crystallography for Solid-State Structural Conformation

The solid-state conformation of indene derivatives is influenced by the nature and position of the substituents. researchgate.netresearchgate.net The indene core is largely planar, and the substituents will adopt positions that minimize steric hindrance while maximizing favorable intermolecular interactions such as π-π stacking and hydrogen bonding, if applicable. The prop-1-en-2-yl group, due to its double bond, will have a relatively rigid geometry, and its orientation with respect to the indene ring will be a key structural feature.

While a specific crystal structure for this compound has not been reported in the available literature, analysis of related structures allows for a reasonable prediction of its crystallographic parameters. researchgate.netmdpi.com The crystal packing is likely to be governed by van der Waals forces and potentially weak C-H···π interactions, leading to a well-ordered three-dimensional lattice.

Below is a representative data table of plausible crystallographic parameters for this compound, derived from the analysis of similar substituted indene structures.

Representative X-ray Crystallographic Data for this compound
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~12.0
c (Å)~10.5
α (°)90
β (°)~105
γ (°)90
Volume (ų)~1030
Z4

Theoretical and Computational Investigations of 6 Chloro 2 Prop 1 En 2 Yl 1h Indene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a microscopic view of molecular systems. For 6-Chloro-2-(prop-1-en-2-yl)-1H-indene, these methods can elucidate its fundamental electronic properties and predict its behavior in chemical reactions.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometry and frontier molecular orbitals (FMOs) of molecules like this compound.

The optimized geometry corresponds to the lowest energy conformation of the molecule, providing crucial information about bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can predict the precise spatial arrangement of its atoms. These calculations would likely reveal the planarity of the indene (B144670) ring system and the preferred orientation of the chloro and isopropenyl substituents.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich indene ring and the isopropenyl group, while the LUMO may be distributed across the aromatic system and influenced by the electron-withdrawing chloro group. The presence of the chloro substituent is expected to influence the electronic properties, potentially leading to specific interactions such as Cl–π interactions. nih.gov

Table 1: Hypothetical DFT-Calculated Properties for this compound This table presents illustrative data that could be obtained from DFT calculations.

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)5.3 eV
Dipole Moment2.1 D

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, aiding in the identification and characterization of compounds. unibo.itresearchgate.net Time-Dependent DFT (TD-DFT) is a common approach for simulating UV-Vis spectra, which provides information about electronic transitions. researchgate.net For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

Furthermore, DFT calculations can be used to predict vibrational spectra (infrared and Raman). By calculating the vibrational frequencies, one can assign the peaks in an experimental spectrum to specific molecular motions, such as C-H stretching, C=C bending, and the vibrations of the indene skeleton. This provides a detailed fingerprint of the molecule's structure. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed, offering another layer of structural verification.

Table 2: Illustrative Computationally Predicted Spectroscopic Data for this compound This table shows hypothetical data that could be generated through computational spectroscopy.

Spectroscopic TechniquePredicted ParameterValue
UV-Vis (TD-DFT)λmax285 nm
IRC=C stretch (ring)1610 cm⁻¹
¹H NMRChemical Shift (vinyl H)5.1 ppm
¹³C NMRChemical Shift (C-Cl)130 ppm

Reaction Mechanism and Transition State Analyses

DFT calculations are also powerful tools for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. researchgate.net For a molecule like this compound, one could investigate various reactions, such as electrophilic additions to the isopropenyl double bond or nucleophilic substitution at the chloro-substituted carbon.

Transition state theory, combined with DFT calculations, allows for the determination of activation energies, which govern the rate of a chemical reaction. researchgate.net By locating the transition state structure and calculating its energy, one can predict the feasibility and kinetics of a proposed reaction pathway. For instance, studying the addition of an electrophile to the double bond would involve locating the transition state for the formation of the carbocation intermediate. Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified transition state connects the reactants and products. researchgate.net This type of analysis is crucial for understanding the reactivity and potential synthetic transformations of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, which has a rotatable isopropenyl group, MD simulations can explore its conformational landscape.

By simulating the motion of the molecule in a solvent, such as water or an organic solvent, one can identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with its environment, such as a biological receptor. MD simulations can also reveal details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, between the indene derivative and solvent molecules.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a target protein. nih.govnih.gov This method is central to drug discovery and involves scoring the binding affinity of different poses of the ligand in the protein's active site. researchgate.net For this compound, molecular docking could be employed to explore its potential as an inhibitor of a specific enzyme.

The process involves preparing the 3D structures of both the ligand and the protein. The docking algorithm then samples a large number of possible binding poses and uses a scoring function to estimate the binding energy for each pose. nih.gov The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding. researchgate.net For example, the indene ring could participate in hydrophobic interactions, while the chloro group might form halogen bonds or other specific contacts within the binding pocket. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein This table provides an example of the kind of data generated from molecular docking studies.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Kinase-8.5LEU83Hydrophobic
PHE146π-π Stacking
GLN132Halogen Bond (with Cl)

Structure-Activity Relationship (SAR) Modeling for Indene-Based Pharmacophores

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. youtube.com For indene-based compounds, SAR models can be developed to guide the design of more potent and selective molecules. mdpi.comnih.gov This often involves synthesizing and testing a series of related compounds and then using computational methods to correlate structural features with activity.

A pharmacophore model can be generated, which defines the essential spatial arrangement of chemical features required for biological activity. nih.govmdpi.com For an indene-based pharmacophore, this might include a hydrophobic aromatic ring, a hydrogen bond acceptor/donor, and specific steric features. By analyzing the SAR of a series of indene derivatives, including variations in the substituents on the ring and the side chain, researchers can build predictive models. nih.gov For this compound, an SAR study might involve comparing its activity to analogs with different halogens, alkyl groups, or substitution patterns on the indene ring. This information is critical for optimizing the lead compound in a drug discovery project. nih.govresearchgate.net

Exploration of Academic Applications for 6 Chloro 2 Prop 1 En 2 Yl 1h Indene and Its Derivatives

Role as Versatile Chemical Building Blocks in Advanced Organic Synthesis

The indene (B144670) framework, characterized by a fused benzene (B151609) and cyclopentene (B43876) ring system, serves as a valuable starting point for the construction of complex molecular architectures. The presence of a chlorine atom at the 6-position and a propenyl group at the 2-position of 6-Chloro-2-(prop-1-en-2-yl)-1H-indene imparts specific reactivity and allows for a diverse range of chemical transformations.

The synthesis of multi-substituted indene derivatives can be achieved through various methodologies, including the nucleophilic addition to aryl vinyl ketones followed by electrocyclization. researchgate.net This approach highlights the modularity of indene synthesis, where different substituents can be introduced to tune the electronic and steric properties of the final molecule. While direct studies on this compound are limited, the general reactivity of the indene core suggests its potential as a precursor for more elaborate structures. For instance, the double bond in the propenyl group can undergo a variety of addition reactions, while the chlorine atom can be a site for cross-coupling reactions, enabling the introduction of new functional groups. organic-chemistry.org

Furthermore, the synthesis of indene derivatives is a crucial aspect of creating novel organic materials and ligands. For example, a series of substituted indenes have been synthesized in a five-step process starting from allyl bromide and appropriate phenol (B47542) derivatives, which were then used to create indene-fullerene C60 derivatives. acs.org This underscores the importance of tailored indene synthesis in accessing materials with specific properties.

Applications in Materials Science Research

The unique electronic and structural features of indene derivatives make them promising candidates for the development of advanced materials. The ability to modify the indene scaffold allows for the fine-tuning of material properties for specific applications.

Indene and its derivatives are known to undergo polymerization. The polymerization of indene can be induced by radiation, involving both free radical and ionic mechanisms. nih.gov The presence of a sensitizer (B1316253), such as 1,1,2,2-tetrachloroethane, has been shown to enhance the polymerization rate of indene, leading to higher yields of polyindene. nih.gov

Table 1: Polymerization of Indene

Polymerization MethodKey FindingsReference
Radiation-Induced PolymerizationInvolves a mixed free radical and ionic mechanism. nih.gov
Sensitized Radiation-Induced PolymerizationUse of a sensitizer increases polymer yield and polymerization rate. nih.gov

Indene derivatives have emerged as important components in the field of electronic and optical materials. Their tunable electronic properties, arising from the extended π-system and the ability to introduce various functional groups, make them suitable for applications in organic electronics.

Recent research has highlighted the potential of indene-based compounds as non-fullerene acceptors in organic photovoltaics. nih.gov The functionalization of the indene core allows for precise control over the frontier molecular orbital energies (HOMO-LUMO gap), which is crucial for efficient charge separation and transport in solar cells. nih.gov For instance, indene-fullerene derivatives have been synthesized and investigated as electron-transporting materials in flexible perovskite solar cells. acs.orgnih.gov The introduction of electron-donating or electron-withdrawing groups on the indene moiety can significantly influence the electronic properties of these materials. acs.orgnih.gov

The chlorine atom in this compound, being an electron-withdrawing group, would be expected to influence the electronic structure of the molecule, potentially lowering the energy levels of the frontier molecular orbitals. This modulation could be advantageous in designing materials with specific energy level alignments for optoelectronic devices.

Table 2: Electronic Properties of Selected Indene Derivatives

Compound/SystemApplicationKey Electronic Property/FindingReference
Indene-Fullerene DerivativesElectron-transporting materials in perovskite solar cellsFunctional groups on the indene moiety modulate HOMO/LUMO levels. acs.orgnih.gov
Diarylindenotetracene DerivativeNon-fullerene electron transport materialAsymmetric functionalization allows for tuning of electronic and vibrational properties. nih.gov

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The properties of MOFs are highly dependent on the nature of the organic linker. While there is no direct evidence of this compound being used as a ligand in MOF synthesis, the general principles of MOF design suggest its potential.

For a molecule to act as a ligand in a MOF, it typically needs to possess coordinating functional groups, such as carboxylates or nitrogen-containing heterocycles. While this compound itself lacks these traditional coordinating groups, it could be chemically modified to incorporate them. For example, the propenyl group could be oxidized to a carboxylic acid, or the aromatic ring could be functionalized with coordinating moieties. The presence of the chlorine atom could also influence the electronic properties of the resulting ligand and, consequently, the properties of the MOF. Asymmetric ligands in MOFs have been shown to enhance catalytic activity, suggesting that chiral derivatives of this indene could be of interest. nih.gov

Catalysis and Ligand Design

The rigid scaffold of indene makes it an attractive platform for the design of ligands for asymmetric catalysis. Chiral indenyl ligands have been successfully employed in a variety of metal-catalyzed transformations.

The development of chiral ligands is paramount in asymmetric catalysis for the synthesis of enantiomerically pure compounds. The indenyl group, the deprotonated form of indene, is a versatile ligand in organometallic chemistry. Chiral cyclopentadienyl (B1206354) (Cp) and indenyl ligands are gaining popularity in enantioselective catalysis.

While specific research on chiral ligands derived from this compound is not available, the general strategies for creating chiral indene-based ligands can be considered. The introduction of chirality can be achieved by various means, such as the attachment of a chiral auxiliary to the indene core or the creation of a stereocenter within the indene framework itself. The substituents on the indene ring, such as the chloro and propenyl groups in the title compound, would play a crucial role in defining the steric and electronic environment of the metal center, thereby influencing the stereoselectivity of the catalyzed reaction. The synthesis of asymmetric ligands for MOFs has also been shown to be a promising strategy for enhancing catalytic performance. nih.gov

Investigation of Indene Derivatives in Catalytic Processes

Indene derivatives are valuable building blocks for a variety of compounds, including pharmaceuticals and bioactive molecules. They are also widely used in metal complexes for catalytic purposes, such as in olefin polymerization. uva.nl Consequently, there is a significant demand for efficient and broadly applicable methods for synthesizing indene structures from readily available starting materials. uva.nl

One sustainable approach involves a bio-inspired catalytic route using cobalt-based catalysts. uva.nl Scientists have developed a cheap and easy-to-prepare catalytic complex based on the abundant element cobalt, which utilizes the concept of metalloradical catalysis. uva.nl In this process, the thermolysis of tosyl hydrazones leads to the in-situ formation of diazo compounds. uva.nl These are then activated by the cobalt catalyst, forming key carbene-radical intermediates that undergo a radical-type ring-closure to produce the final indene products. uva.nl This method is notable for its broad substrate scope, tolerating various substituents and enabling the facile synthesis of a diverse range of indene derivatives. uva.nl

Gold(I) catalysis represents another significant avenue for the stereoselective synthesis of complex indene derivatives. nih.gov For instance, o-(alkynyl)styrenes substituted with a thio- or seleno-aryl group can undergo a gold(I)-catalyzed cascade reaction. nih.gov This process involves a double cyclization through a proposed key gold–cyclopropyl (B3062369) carbene intermediate. nih.gov This intermediate evolves via the intramolecular addition of an aromatic group to the cyclopropane (B1198618) ring, ultimately affording polycyclic structures containing the indene framework. nih.gov The use of chiral ligands with gold(I) complexes has also been explored to achieve enantioselective synthesis. nih.gov

Transition-metal-catalyzed C-H bond activation is another powerful strategy for constructing indene frameworks efficiently and with high atom economy. scispace.com Rhenium-catalyzed reactions between aromatic imines and either acetylenes or α,β-unsaturated carbonyl compounds have been shown to produce indene derivatives in good to excellent yields. scispace.com The mechanism proceeds through C-H bond activation, insertion of the unsaturated molecule, intramolecular nucleophilic cyclization, and finally, reductive elimination. scispace.com

Table 1: Catalytic Methods for Indene Synthesis
Catalytic SystemStarting MaterialsKey IntermediateSignificanceReference
Cobalt(III)-Carbene RadicalTosyl hydrazonesCarbene-radicalSustainable, uses abundant metal, broad substrate scope. uva.nl
Gold(I) Complexo-(Alkynyl)styrenes with thio/seleno-aryl groupsGold–cyclopropyl carbeneStereoselective synthesis of complex polycyclic indenes. nih.gov
Rhenium ComplexAromatic imines and acetylenes/acrylatesOrganorhenium speciesAtom-economical via C-H activation. scispace.com

Exploration in Agrochemical Research

Synthesis of Novel Herbicidal and Fungicidal Agents and Related Mechanisms

The indene scaffold is a valuable structural motif in the design of new agrochemicals. Research has demonstrated the potential of indene derivatives in the development of potent fungicidal and herbicidal agents.

In the realm of fungicides, novel indene-substituted oxime ether strobilurins have been synthesized and evaluated. acs.org These compounds were designed by using an indene group to stabilize the (E)-styryl group found in other fungicidal agents. acs.org Biological assays revealed that these indene-based compounds possessed good to excellent fungicidal activities against a range of plant pathogens. acs.org For instance, many of the synthesized compounds showed higher fungicidal activities against Pyricularia oryzae, Phytophthora infestans, Erysiphe graminis, and Colletotrichum lagenarium compared to the parent compound at the same concentration. acs.org The mechanism of action for strobilurin-type fungicides typically involves the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex, which disrupts the energy supply of the fungal cell. The incorporation of the indene moiety appears to enhance this activity. acs.org

Similarly, 1,3-Indandione (B147059) derivatives, which are structurally related to indenes, have been synthesized and tested for their anti-fungal properties. researchgate.net These compounds, synthesized via Knoevenagel condensation, have shown moderate to potent activity against various fungal strains. researchgate.net

In herbicidal research, while direct examples of this compound are not prominent, the broader class of molecules containing amide groups, often found in herbicides, shares synthetic strategies with indene derivatives. mdpi.com Many herbicides act by inhibiting key plant enzymes, such as those involved in photosynthesis or amino acid synthesis. mdpi.comnih.gov For example, some herbicides function by reversibly binding to photosystem II. mdpi.com The structural features of indene could be incorporated into new designs of molecules targeting these well-established herbicidal pathways. The development of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives, for instance, has yielded compounds with significant herbicidal activity, and their mode of action is believed to involve the inhibition of protoporphyrinogen (B1215707) oxidase. nih.gov This highlights the strategy of using heterocyclic and aromatic structures, like indene, to create new herbicidal candidates. nih.gov

Table 2: Agrochemical Activity of Indene-Related Derivatives
Compound ClassTarget ApplicationKey Research FindingPotential MechanismReference
Indene-substituted oxime ether strobilurinsFungicideExhibited higher activity against various fungi compared to parent compounds.Inhibition of mitochondrial respiration (cytochrome bc1 complex). acs.org
1,3-Indandione derivativesFungicideShowed moderate to potent anti-fungal activity.Not specified, but likely involves disruption of fungal cell processes. researchgate.net
Pyrido[2,3-d]pyrimidine derivativesHerbicideDisplayed good herbicidal activity against specific weeds.Inhibition of protoporphyrinogen oxidase. nih.gov

Exploration in Medicinal Chemistry Research (Mechanism and Target-Focused Studies)

Investigation of Molecular Targets and Biochemical Pathways

The indene core structure and its derivatives have been investigated as inhibitors of several key enzymes implicated in human diseases.

Monoamine Oxidase (MAO) Inhibition: A series of 2-heteroarylidene-1-indanone derivatives, structurally related to chalcones, have been synthesized and evaluated as inhibitors of human monoamine oxidase A (MAO-A) and B (MAO-B). nih.gov These enzymes are responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and noradrenaline. psychscenehub.com Inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease. The study found that the 2-heteroarylidene-1-indanones are potent in vitro inhibitors of MAO-B, with some derivatives showing IC₅₀ values in the nanomolar range (e.g., 0.0044 µM). nih.gov Structure-activity relationship (SAR) analysis indicated that substitutions on the aromatic ring significantly influence inhibitory activity. nih.gov For example, a methoxy (B1213986) group on the A-ring enhanced MAO-B inhibition. nih.gov The mechanism of MAO inhibitors generally involves increasing the synaptic availability of monoamine neurotransmitters. psychscenehub.com Some inhibitors bind irreversibly, while others, like certain acylhydrazone derivatives, have been shown to be reversible competitive inhibitors. acs.org

α-Glucosidase and α-Amylase Inhibition: α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes by reducing postprandial hyperglycemia. nih.govnih.govnih.gov While research on the specific indene derivative is limited, studies on other cyclic compounds provide a basis for potential applications. For instance, indole-based compounds have shown potent inhibitory activity against both α-amylase and α-glucosidase. nih.gov Kinetic studies revealed that these inhibitors can act through different mechanisms, such as competitive or non-competitive inhibition. nih.gov The mechanism of α-glucosidase inhibitors involves delaying carbohydrate digestion and absorption in the small intestine. nih.govmdpi.com Molecular docking studies on other inhibitors have identified specific binding pockets, often near the enzyme's active site, where interactions like hydrogen bonds and hydrophobic interactions stabilize the enzyme-inhibitor complex. mdpi.com Given the structural similarities, indene derivatives could be designed to fit into these enzymatic pockets and exert similar inhibitory effects.

Table 3: Enzyme Inhibition by Indene-Related Derivatives
Enzyme TargetInhibitor ClassKey Finding (IC₅₀)Inhibition MechanismTherapeutic AreaReference
Monoamine Oxidase B (MAO-B)2-Heteroarylidene-1-indanones0.0044–1.53 µMIncreases synaptic availability of neurotransmitters.Neurodegenerative diseases (e.g., Parkinson's) nih.gov
α-AmylaseIndole analogues (as a proxy)3.80–47.50 µMCompetitive inhibition, delays carbohydrate digestion.Type 2 Diabetes nih.gov
α-GlucosidaseIndole analogues (as a proxy)3.10–52.20 µMNon-competitive inhibition, delays glucose absorption.Type 2 Diabetes nih.gov

Ligand-Protein Interactions with α-Synuclein Aggregates: The aggregation of the α-synuclein protein is a central pathological feature of Parkinson's disease and other synucleinopathies. chemrxiv.orgnih.govnih.gov Consequently, developing small molecules that can interact with and inhibit this aggregation process is a major therapeutic goal. nih.govnih.gov

Research has focused on 1-indanone (B140024) and 1,3-indandione derivatives as potential ligands for misfolded α-synuclein aggregates. chemrxiv.org Through rational design and structure-activity relationship (SAR) studies, novel derivatives have been synthesized and evaluated for their ability to bind to α-synuclein fibrils. chemrxiv.org Saturation binding experiments showed that lead candidates from the 1-indanone series can bind to α-synuclein fibrils with high affinity, demonstrating dissociation constants (Kd) as low as 9.0 nM and 18.8 nM. chemrxiv.org Importantly, these ligands also showed more than 10-fold selectivity for α-synuclein fibrils over amyloid-β fibrils, which are associated with Alzheimer's disease. chemrxiv.org

The mechanism of ligand-protein interaction involves the binding of the small molecule to the protein, which can stabilize certain conformations and prevent the aggregation cascade. nih.govnih.gov In the case of α-synuclein, this process begins with the misfolding of monomers, which then form toxic oligomers and eventually larger fibrils. nih.gov The indanone derivatives have been shown to avidly label various forms of α-synuclein aggregates in brain tissue from Parkinson's disease patients. chemrxiv.org This interaction suggests that the indanone scaffold has desirable properties for targeting α-synucleinopathies, potentially by stabilizing the fibrils or interfering with the formation of toxic oligomeric intermediates. chemrxiv.orgresearchgate.net

Table 4: Ligand-Protein Interaction with α-Synuclein
Ligand ClassProtein TargetKey Interaction MetricMechanism of ActionTherapeutic RelevanceReference
1-Indanone derivativesα-Synuclein fibrilsKd = 9.0 nMBinds with high affinity and selectivity to misfolded α-synuclein aggregates.Potential for imaging and therapeutic intervention in Parkinson's disease. chemrxiv.org
1,3-Indandione derivativesα-Synuclein fibrilsKd = 18.8 nMBinds with high affinity to α-synuclein aggregates.Development of agents for the study and treatment of α-synucleinopathies. chemrxiv.org
Modulation of Cellular Pathways (e.g., anti-inflammatory responses)

Detailed research specifically investigating the modulation of cellular pathways, such as anti-inflammatory responses, by this compound and its direct derivatives is not extensively available in the public domain. However, the broader class of chloro-substituted heterocyclic compounds has been a subject of interest in medicinal chemistry for their potential to influence various biological processes.

For instance, studies on compounds with related structural motifs, such as 6-chloro-4-oxyimino-1-phenyl-1,2,3,4-tetrahydroquinoline, have demonstrated anti-inflammatory properties. nih.gov This particular compound was found to be more potent than phenylbutazone (B1037) in carrageenin, bradykinin, and mustard edema tests in rats, indicating significant anti-edema activity. nih.gov It also showed an inhibitory effect on adjuvant arthritis in rats. nih.gov Such findings for structurally related molecules suggest that the chloro-substitution on a heterocyclic ring system can be a key feature for anti-inflammatory activity, though direct evidence for this compound is lacking.

The exploration of how novel compounds interact with cellular signaling is a cornerstone of drug discovery. For example, the discovery of a KRAS G12C inhibitor, 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivative, highlights the potential of targeted compounds to inhibit specific cellular pathways, such as pERK inhibition, which is crucial in certain cancers. nih.gov While not directly related to the indene scaffold, this illustrates the principle of how specifically designed molecules can modulate cellular functions.

Future Research Directions and Challenges

Development of Sustainable and Environmentally Benign Synthetic Routes for 6-Chloro-2-(prop-1-en-2-yl)-1H-indene

The synthesis of indene (B144670) derivatives has traditionally involved methods that are not always environmentally friendly. Future research must prioritize the development of green synthetic pathways. This includes exploring cascade reactions that increase complexity in a single step, minimizing waste. researchgate.net The use of environmentally benign reagents, such as i-PrOH as a hydrogen surrogate in cobalt-catalyzed reductive cyclizations, offers a promising avenue. organic-chemistry.org Another approach is the use of less hazardous reagents, for example, replacing liquid bromine with a bromide-bromate couple for bromination reactions, a principle that could be adapted for chlorination. chemindigest.com Iron-catalyzed reactions, leveraging an earth-abundant and non-toxic metal, present a sustainable alternative to precious metal catalysts for constructing the indene scaffold. nih.gov

Synthetic StrategyDescriptionPotential Advantage for Sustainable SynthesisReference
Cascade CyclizationMulti-step reactions occur in one pot, such as a palladium-catalyzed C-H allylation/annulation.Reduces purification steps and solvent waste; water is often the only by-product. researchgate.net
Benign Hydrogen SurrogateUtilizing alcohols like i-PrOH in ligand-free Co-catalyzed reductive cyclization cascades.Avoids the use of high-pressure hydrogen gas and expensive or toxic reducing agents. organic-chemistry.org
FeCl₃-Catalyzed AnnulationUsing iron(III) chloride to catalyze the reaction between N-benzylic sulfonamides and alkynes.Employs an inexpensive, abundant, and low-toxicity metal catalyst. organic-chemistry.orgnih.gov
Metal-Free BCl₃-Mediated CyclizationUsing boron trichloride (B1173362) to promote the cyclization of o-alkynylstyrenes.Avoids the use of transition metal catalysts, which can be costly and pose toxicity/removal challenges. acs.org

Discovery of Unprecedented Reactivity and Transformation Pathways

The unique combination of a chloro-substituent and a prop-1-en-2-yl group suggests that this compound could exhibit novel reactivity. A significant area for exploration is the photoredox-enabled ring expansion of the indene core to generate functionalized naphthalenes. nih.govresearchgate.net This modern synthetic technique could transform the indene scaffold into a more complex aromatic system in a single step. nih.gov Furthermore, the development of new cascade reactions, such as a base-promoted regioselective iodoalkylation of alkynes, demonstrates how multiple bonds can be formed in one operation to create highly functionalized indenes. nih.gov The chloro-group can serve as a handle for cross-coupling reactions, while the alkene moiety in the prop-1-en-2-yl group is a site for additions, polymerizations, or metathesis.

Transformation TypeDescriptionPotential ApplicationReference
Photoredox Ring ExpansionInsertion of a functionalized carbon atom into the indene ring using visible light catalysis to form naphthalenes.Access to a diverse library of 2-functionalized naphthalenes from an indene precursor. nih.govresearchgate.net
Palladium-Catalyzed Cross-CouplingUsing the chloro-substituent as a reactive site for C-C and C-N bond formation with various partners.Synthesis of complex derivatives for pharmaceutical or materials applications. rsc.org
Electrophilic CyclizationReaction with electrophiles like I₂, ICl, or NIS to achieve regio- and stereoselective synthesis of new indene derivatives.Rapid generation of structurally diverse indenes with high selectivity. nih.gov
Alkene MetathesisUtilizing the prop-1-en-2-yl group to form new carbon-carbon double bonds.Synthesis of dimers, oligomers, or for ring-closing metathesis with other functional groups.N/A

Advancement in Indene-Based Functional Materials

Indene and its derivatives are valuable monomers for producing polymers and resins with a wide range of applications. researchgate.net Polyindene, which can be synthesized via cationic polymerization, is notable for being a fully recyclable polymer that can be decomposed back to its monomer. tandfonline.com The specific structure of this compound makes it a compelling candidate for new functional polymers. The prop-1-en-2-yl group provides a reactive site for polymerization, potentially leading to polymers with high thermal stability and specific optical properties. The presence of a chlorine atom could enhance flame retardancy or modify the polymer's electronic characteristics. Coumarone-indene resins, which can be modified to include various functional groups, are used as additives in compositions like polymer bitumen. taylorfrancis.com

Material TypeDescriptionPotential ApplicationReference
Functional PolyindenePolymer synthesized from the indene monomer, potentially via cationic or radiation-induced polymerization.Development of recyclable polymers with tailored properties (e.g., flame retardancy, modified refractive index) due to the chloro-substituent. tandfonline.commdpi.comnih.gov
Coumarone-Indene ResinsResins produced by polymerizing components from coal tar, including indene, often functionalized with groups like epoxides or acids.Use as additives for industrial products such as coatings, adhesives, and polymer-bitumen compositions. taylorfrancis.comgoogle.com
Indenyl Metal ComplexesOrganometallic compounds where the indenyl group acts as a ligand for a transition metal.Catalysts for organic synthesis, including polymerization, hydrosilylation, and cross-coupling reactions. rsc.orgscispace.com
Optoelectronic Materialsπ-conjugated systems incorporating the indene structure, such as indandione-terminated quinoidal molecules.Components in organic field-effect transistors (OFETs) and other organic electronic devices. mdpi.com

Deepening the Mechanistic Understanding of Biological and Catalytic Activities

Transition-metal complexes featuring indenyl ligands often show enhanced catalytic activity compared to their cyclopentadienyl (B1206354) analogues, a phenomenon known as the "indenyl effect". rsc.orgnih.gov Future research should investigate how the electronic properties of the 6-chloro substituent on the indenyl ring of this compound influence the catalytic performance of its corresponding metal complexes. Such complexes could be potent catalysts for reactions like C-C and C-N cross-coupling. rsc.org On the biological front, many heterocyclic compounds containing chlorine, such as 3-chloro monocyclic β-lactams, exhibit significant antibacterial and anti-inflammatory activities. mdpi.com Mechanistic studies are needed to determine if this compound or its derivatives interact with specific biological targets, such as enzymes or receptors, and to elucidate the structure-activity relationships.

Area of StudyKey Mechanistic QuestionPotential ImpactReference
Homogeneous CatalysisHow does the 6-chloro substituent modify the "indenyl effect" and influence the reactivity and selectivity of indenyl-metal catalysts?Design of more efficient and selective catalysts for organic synthesis. rsc.orgnih.gov
Medicinal ChemistryDoes the compound or its derivatives exhibit biological activity (e.g., antibacterial, anticancer), and what is the molecular mechanism of action?Discovery of new pharmacophores for drug development. mdpi.com
Polymerization KineticsWhat is the mechanism (e.g., cationic, free radical) of polymerization for this monomer and how does it affect the resulting polymer's molecular weight and structure?Control over polymer properties for advanced material applications. mdpi.comnih.gov
Reaction PathwaysWhat are the intermediates and transition states in novel transformations, such as photoredox ring expansion?Optimization of reaction conditions and expansion of synthetic utility. nih.govresearchgate.net

Integration of High-Throughput Screening and Artificial Intelligence in Indene Research

TechnologyApplication in Indene ResearchChallenge/DirectionReference
High-Throughput Screening (HTS)Rapidly screen libraries of derivatives for biological activity (e.g., enzyme inhibition, antibacterial effects) or catalytic performance.Develop and optimize assays for plate-based screening; handle large datasets generated by HTS. nih.govbiorxiv.org
Machine Learning (ML) for Reaction PredictionPredict the yield and regioselectivity of synthetic transformations, guiding experimental design.Develop models trained on relevant datasets of indene chemistry to ensure predictive accuracy. researchgate.netrsc.org
AI for Materials DiscoveryPredict properties of polymers or functional materials based on the monomer structure; inverse design of materials with target characteristics.Integrate computational models with automated synthesis and characterization platforms. aip.orgijs.si
Automated SynthesisUse robotic platforms to synthesize libraries of indene derivatives for screening or to optimize reaction conditions based on AI algorithms.Adapt existing synthetic routes to be compatible with automated liquid handlers and reactors. youtube.com

Q & A

Q. What are the recommended methods for synthesizing 6-Chloro-2-(prop-1-en-2-yl)-1H-indene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis often involves functionalizing the indene core with chloro and prop-1-en-2-yl groups. A common approach starts with 6-chloro-2,3-dihydro-1H-inden-1-one, which undergoes esterification or alkylation. For example, reaction with 2-methylallyl groups in ethanol with KOH as a base (dropwise addition, stirring overnight) yields derivatives with ~74% efficiency after recrystallization . Optimization parameters include:

  • Solvent choice : Ethanol or DMSO for solubility .
  • Catalyst/base : KOH or NaOH for deprotonation .
  • Temperature : Room temperature to 80°C, depending on reactivity .
  • Purification : Recrystallization (ethanol) or column chromatography (pentane:ethyl acetate) .

Q. How can NMR and LCMS be effectively utilized to confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR :
    • Prop-1-en-2-yl group : Look for a singlet at δ ~5.2 ppm (vinyl protons) and a methyl group split into doublets (δ ~1.8–2.1 ppm) .
    • Indene protons : Aromatic protons appear as multiplets in δ 6.8–7.5 ppm, with coupling patterns confirming substitution .
  • ¹³C NMR : Signals at ~120–140 ppm for sp² carbons and ~20–25 ppm for the methyl group .
  • LCMS : A molecular ion peak at m/z corresponding to the molecular weight (e.g., ~206–208 g/mol) and fragmentation patterns matching the indene backbone .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the conformational stability of the prop-1-en-2-yl substituent in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate energy gaps between rotational isomers of the prop-1-en-2-yl group. For example, substituent effects (e.g., chloro vs. methoxy) alter transition-state stability, with energy gaps ranging from 2.013–2.243 eV .
  • Molecular Dynamics (MD) : Simulate thermal fluctuations to assess steric hindrance or torsional strain in the substituent .

Q. How can crystallographic data be interpreted using SHELX and ORTEP to resolve ambiguities in the molecular packing of this compound?

Methodological Answer:

  • SHELX Refinement :
    • Use SHELXL for small-molecule refinement, especially for high-resolution data. Address twinning or disorder by partitioning occupancy or applying restraints .
    • Validate with Rint values (<5% for high quality) .
  • ORTEP Visualization :
    • Generate anisotropic displacement ellipsoids to assess thermal motion and confirm bond lengths/angles. For example, the prop-1-en-2-yl group’s C=C bond should align with expected sp² hybridization (~1.34 Å) .

Q. In studies observing contradictory bioactivity results for this compound, what factors should be considered to reconcile these discrepancies?

Methodological Answer:

  • Purity and Stereochemistry :
    • Verify via HPLC (≥95% purity) and chiral chromatography to rule out enantiomeric interference .
  • Assay Conditions :
    • Compare solvent effects (e.g., DMSO vs. aqueous buffers) on solubility and aggregation .
    • Control for pH-dependent reactivity, especially with labile chloro substituents .
  • Target Selectivity :
    • Screen against isoforms (e.g., adenylyl cyclase 1 vs. other isoforms) to confirm specificity, as seen in analogous compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.